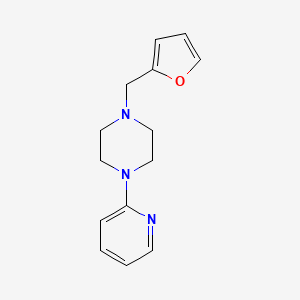
1-(2-furylmethyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(2-pyridinyl)piperazine, commonly known as FMP, is a heterocyclic compound that has been extensively researched for its potential use in various fields of science. FMP has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development and other applications.
Wirkmechanismus
The mechanism of action of FMP is not fully understood, but it has been suggested that FMP may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. FMP has also been found to interact with various receptors, including the 5-HT1A receptor and the α1-adrenergic receptor.
Biochemical and Physiological Effects:
FMP has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of oxidative stress, and the regulation of blood pressure. FMP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMP in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. However, one of the limitations of using FMP is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FMP, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for FMP, as well as its potential side effects.
Synthesemethoden
FMP can be synthesized through several methods, including the reaction of 2-pyridinylmagnesium bromide with 1-(2-furylmethyl)piperazine, as well as the reaction of 2-pyridinylboronic acid with 1-(2-furylmethyl)piperazine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
FMP has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. FMP has been found to exhibit cytotoxic effects against cancer cells, as well as neuroprotective effects against oxidative stress-induced neuronal damage. Additionally, FMP has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-6-15-14(5-1)17-9-7-16(8-10-17)12-13-4-3-11-18-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUPYRVNGZBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

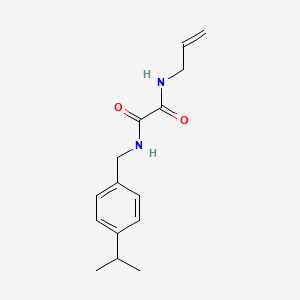
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
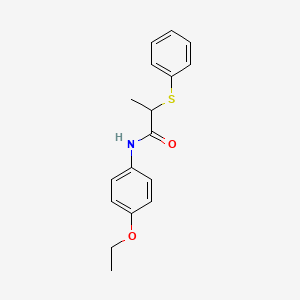
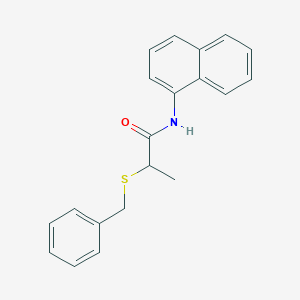
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
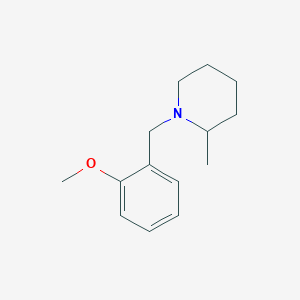
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)